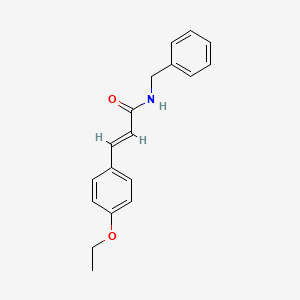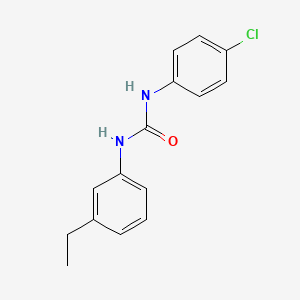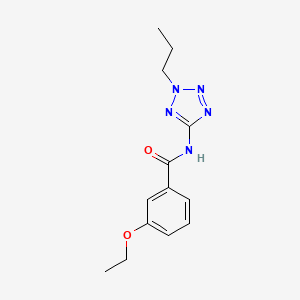
4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorobenzyl group, a methyl group, and a propionylamino group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate typically involves a multi-step process:
Formation of the 4-fluorobenzyl group: This can be achieved through the fluorination of benzyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Introduction of the propionylamino group: This step involves the acylation of an amine group with propionyl chloride in the presence of a base such as pyridine.
Coupling with the benzoate core: The final step involves esterification of the 4-fluorobenzyl and 4-methyl-3-(propionylamino) groups with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoates.
Applications De Recherche Scientifique
4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluorobenzyl benzoate
- 4-methyl-3-(propionylamino)benzoate
- 4-fluorobenzyl 4-methylbenzoate
Uniqueness
4-fluorobenzyl 4-methyl-3-(propionylamino)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the propionylamino group provides potential for biochemical interactions.
Propriétés
IUPAC Name |
(4-fluorophenyl)methyl 4-methyl-3-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-3-17(21)20-16-10-14(7-4-12(16)2)18(22)23-11-13-5-8-15(19)9-6-13/h4-10H,3,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAVSYCTSGJVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

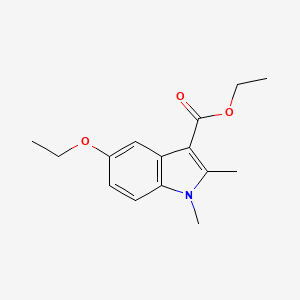

![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
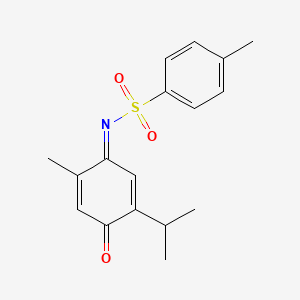
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE](/img/structure/B5803005.png)

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-methylbutan-1-one](/img/structure/B5803028.png)
